Ethyl 5-fluoro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate
CAS No.: 1269290-90-5
Cat. No.: VC18441807
Molecular Formula: C11H10FN3O2
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269290-90-5 |
|---|---|
| Molecular Formula | C11H10FN3O2 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | ethyl 5-fluoro-1-pyridin-2-ylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H10FN3O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |
| Standard InChI Key | ZGSFXHUGBQFGAM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)F |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of ethyl 5-fluoro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate comprises a pyrazole ring substituted with three distinct functional groups:
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A fluorine atom at the 5-position, which introduces electronegativity and influences reactivity.
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A pyridin-2-yl group at the 1-position, contributing aromaticity and potential hydrogen-bonding capabilities.
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An ethyl ester at the 4-position, offering sites for hydrolysis or further derivatization.
Crystallographic studies of analogous pyrazole esters, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reveal that the pyrazole ring adopts a planar conformation with minor deviations (≤0.061 Å) in substituent positions . The dihedral angle between the pyrazole and ester groups in such compounds typically ranges from 10° to 15°, suggesting moderate conjugation between the aromatic system and the ester moiety .
Table 1: Key Structural Parameters of Related Pyrazole Esters
Electronic and Steric Effects
The pyridin-2-yl group imposes steric hindrance near the pyrazole’s 1-position, potentially affecting regioselectivity in subsequent reactions. Quantum mechanical calculations on similar systems indicate that electron-withdrawing groups like fluorine reduce the electron density of the pyrazole ring, enhancing its susceptibility to nucleophilic attack at the 4-position . The ethyl ester’s carbonyl oxygen participates in hydrogen-bonding interactions, as observed in crystal packing patterns of related compounds .
Synthesis and Derivatization
Synthetic Routes
While no explicit synthesis for ethyl 5-fluoro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is documented, methodologies for analogous pyrazole esters involve:
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Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.
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Cross-Coupling: Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 1-position .
For example, the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides begins with ester hydrolysis of ethyl pyrazole-4-carboxylates, followed by amidation with substituted pyridylamines . Adapting this approach, the target compound could be synthesized via:
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Hydrolysis of the ethyl ester to the carboxylic acid.
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Subsequent functionalization through amide bond formation or ester exchange.
Table 2: Representative Reaction Conditions for Pyrazole Ester Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | LiOH, THF, 0°C to RT | 85–92 | |
| Amidation | SOCl₂, reflux; then pyridylamine | 75–88 |
Spectroscopic Characterization
Key spectral features inferred from related compounds include:
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¹H NMR: A singlet near δ 8.7–9.3 ppm for the pyrazole C–H proton, with splitting patterns for the pyridin-2-yl protons (δ 7.5–8.3 ppm) .
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¹³C NMR: Signals at δ 160–165 ppm for the carbonyl carbon and δ 145–155 ppm for the pyridine carbons .
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1100 cm⁻¹ (C–F stretch) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its polar functional groups:
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Polar aprotic solvents: High solubility in DMSO and DMF due to hydrogen bonding with the ester and pyridine groups.
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Aqueous media: Limited solubility, though hydrolysis of the ester to the carboxylic acid improves water compatibility .
Stability studies on similar esters indicate decomposition temperatures above 200°C, with no significant degradation under ambient conditions .
Crystallographic Behavior
In the solid state, pyrazole esters exhibit intermolecular interactions such as:
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C–H···O hydrogen bonds between ester oxygens and adjacent aromatic protons (distance: 2.60–3.15 Å) .
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π–π stacking between pyridine and pyrazole rings (interplanar spacing: 3.4–3.8 Å) .
Biological and Industrial Applications
Antifungal Activity
N-(pyridinyl)pyrazole-4-carboxamides, such as those described in , exhibit EC₅₀ values of 81.3–176.5 µg/mL against phytopathogens like Gibberella zeae. These findings suggest that ester-to-amide conversion of the target compound could yield bioactive derivatives.
Table 3: Antifungal Activity of Pyrazole-4-Carboxamides
| Compound | G. zeae EC₅₀ (µg/mL) | F. oxysporum EC₅₀ (µg/mL) |
|---|---|---|
| 6b | 81.3 | 97.8 |
| 6c | 94.2 | 112.4 |
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Replacing the pyridin-2-yl group with pyridin-4-yl or phenyl groups alters biological activity:
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Pyridin-4-yl derivatives show reduced COX-2 selectivity due to diminished steric shielding .
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Fluorine at the 5-position enhances metabolic stability compared to chlorine or methyl substituents .
Industrial Relevance
In materials science, fluorinated pyrazoles serve as:
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Ligands in coordination polymers (e.g., with Cu²⁺ or Zn²⁺).
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Monomers for high-temperature-resistant polymers.
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